

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

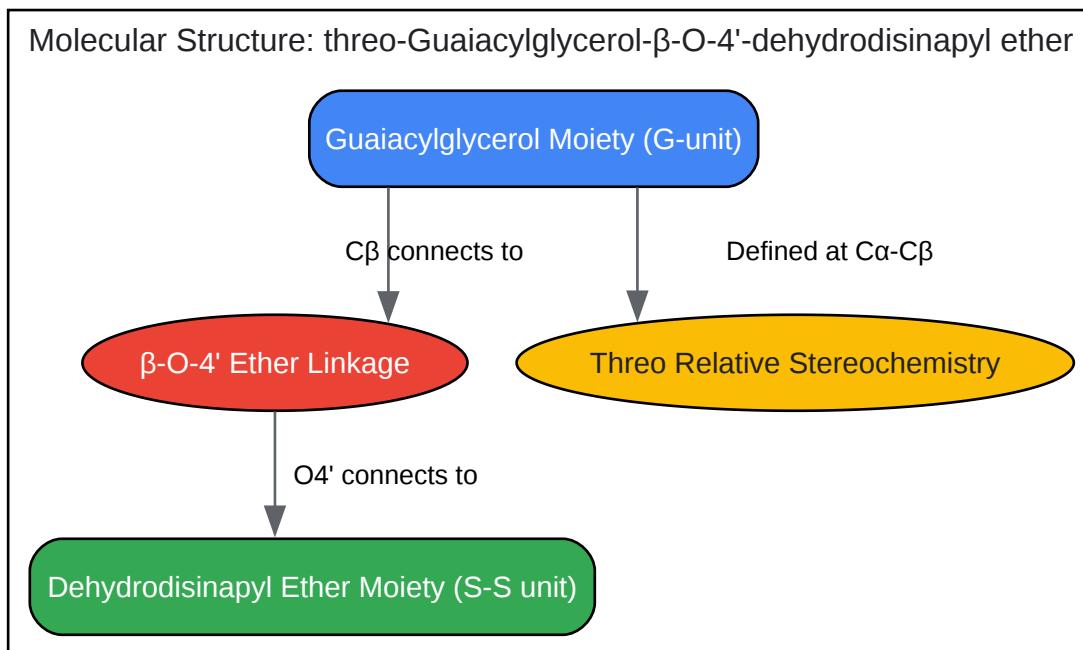
Compound Name: *threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether*

Cat. No.: *B13825844*

[Get Quote](#)

An In-depth Technical Guide on the Structure Elucidation of *threo-Guaiacylglycerol- β -O-4'-dehydrodisinapyl Ether*

Audience: Researchers, scientists, and drug development professionals.

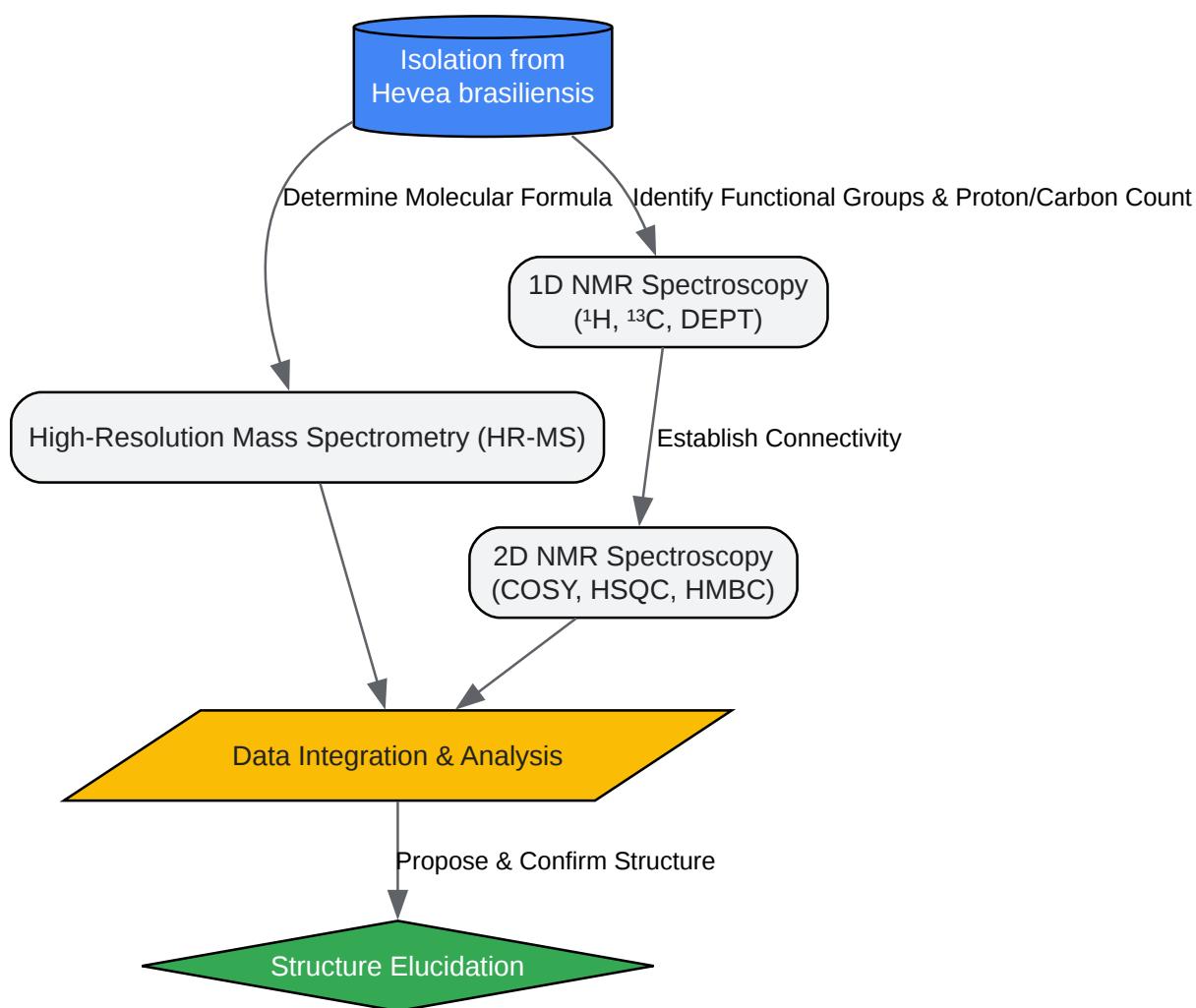

Introduction

threo-Guaiacylglycerol- β -O-4'-dehydrodisinapyl ether is a complex lignan, a class of natural products derived from the oxidative dimerization of phenylpropanoid precursors. It has been identified as a constituent of *Hevea brasiliensis*, the Pará rubber tree.^[1] The structure features a guaiacylglycerol unit linked via a β -O-4' ether bond to a dehydrodisinapyl moiety. The precise determination of its stereochemistry and connectivity is paramount for understanding its biological activity and potential applications.

This technical guide outlines a representative methodology for the complete structure elucidation of this compound, employing modern spectroscopic techniques. While the original isolation and characterization data is not publicly available, this document presents a robust, evidence-based workflow using predicted data derived from closely related and well-documented analogs. The protocols and data are representative of what would be expected from a rigorous structural analysis of a molecule of this type.

Molecular Structure and Logic

The elucidation process relies on a logical workflow that integrates data from multiple analytical techniques to piece together the molecular puzzle.



[Click to download full resolution via product page](#)

Caption: Logical components of the target molecule's structure.

Experimental Workflow

The structure determination of a novel natural product follows a standardized workflow, beginning with isolation and culminating in detailed spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for natural product structure elucidation.

Data Presentation

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is critical for establishing the molecular formula, which is the first step in structure determination.

Table 1: Representative HR-MS Data

Parameter	Observed Value	Calculated Value	Interpretation
Ion Mode	ESI+	-	Electrospray Ionization, Positive
Adduct	[M+Na] ⁺	-	Sodium Adduct
Observed m/z	611.2105	611.2101	Consistent with formula
Molecular Formula	C ₃₁ H ₃₆ O ₁₁	C ₃₁ H ₃₆ O ₁₁	Confirmed

| Exact Mass | 588.2206 | 588.2207 | - |

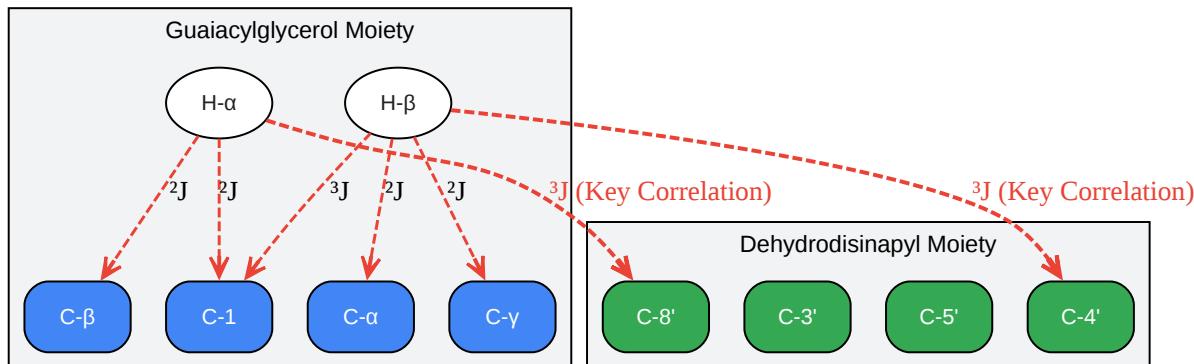
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed atomic-level information required to determine the carbon skeleton and the precise connectivity of all atoms. The data presented below is a predicted representation for the threo isomer in a common solvent like DMSO-d₆.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
α	4.85	d	5.2	1H	CH- α
β	4.20	m	-	1H	CH- β
γ	3.55	m	-	2H	CH ₂ - γ
G-2	7.10	d	1.8	1H	Ar-H
G-5	6.80	d	8.1	1H	Ar-H
G-6	6.95	dd	8.1, 1.8	1H	Ar-H
G-OCH ₃	3.75	s	-	3H	Methoxy
2', 6'	6.75	s	-	2H	Ar-H
7'	5.10	d	6.5	1H	CH-7'
8'	4.50	m	-	1H	CH-8'
9'	3.65	m	-	2H	CH ₂ -9'

| S-OCH₃ | 3.80 | s | - | 12H | 4 x Methoxy |Table 3: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)


Position	δ (ppm)	DEPT-135	Assignment
α	72.5	CH	C- α
β	85.0	CH	C- β
γ	60.5	CH ₂	C- γ
G-1	131.0	C	Ar-C
G-2	111.5	CH	Ar-C
G-3	148.0	C	Ar-C
G-4	145.5	C	Ar-C
G-5	115.8	CH	Ar-C
G-6	119.5	CH	Ar-C
G-OCH ₃	56.0	CH ₃	Methoxy
1'	135.0	C	Ar-C
2', 6'	105.0	CH	Ar-C
3', 5'	153.0	C	Ar-C
4'	138.5	C	Ar-C
7'	86.0	CH	C-7'
8'	53.5	CH	C-8'
9'	63.0	CH ₂	C-9'

| S-OCH₃ | 56.5 | CH₃ | 4 x Methoxy |

Key Connectivity Confirmation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the different spin systems identified by COSY and HSQC. It reveals 2-bond and 3-bond correlations between protons and carbons, establishing the overall molecular structure. The

diagram below highlights the most critical correlations for confirming the β -O-4' linkage and the connection to the dehydrodisinapyl core.

[Click to download full resolution via product page](#)

Caption: Key HMBC correlations confirming the core structure.

The 3J correlation from H- β on the guaiacylglycerol unit to C-4' of the aromatic ring on the other moiety unequivocally establishes the diagnostic β -O-4' ether linkage. Similarly, the correlation from H- α to C-8' helps confirm the dihydrobenzofuran ring system of the dehydrodisinapyl unit.

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS)

- Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.
- Sample Preparation: A 1 mg/mL solution of the purified compound is prepared in methanol. This is further diluted to approximately 10 μ g/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Method:
 - The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 μ L/min.

- The analysis is performed in positive ion mode (ESI+).
- Source Parameters: Gas Temp: 300 °C, Drying Gas: 8 L/min, Nebulizer: 35 psig, Sheath Gas Temp: 350 °C, Sheath Gas Flow: 11 L/min, VCap: 3500 V.
- Data is acquired over a mass range of m/z 100-1000.
- Internal calibration is performed using a reference solution to ensure high mass accuracy (<5 ppm).
- The resulting spectrum is analyzed to find the $[M+H]^+$ or $[M+Na]^+$ adduct and the molecular formula is calculated using the instrument's software.

NMR Spectroscopy

- Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe, or equivalent.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Method:
 - ¹H NMR: A standard single-pulse experiment is run. Key parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.
 - ¹³C NMR: A standard proton-decoupled experiment (e.g., zgpg30) is run. Key parameters: spectral width of 220 ppm, 2048 scans, relaxation delay of 2 s.
 - DEPT-135: Used to differentiate between CH, CH₂, and CH₃ signals. Standard pulse program is used.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system. Standard cosygpqf pulse sequence.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹J C-H). Standard hsqcedetgpsisp2.3 pulse sequence.

- HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over 2-3 bonds (2J , 3J C-H), essential for connecting fragments. Standard `hmbcgplpndqf` pulse sequence optimized for a long-range coupling of 8 Hz.
- Data Processing: All spectra are processed using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO at δ H 2.50 and δ C 39.52).

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the complex structure of threo-Guaiacylglycerol- β -O-4'-dehydrodisinapyl ether can be unequivocally determined. High-resolution mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments reveals the complete bonding network and relative stereochemistry. The key HMBC correlation between H- β and C-4' serves as the definitive evidence for the characteristic β -O-4' linkage. This comprehensive approach ensures a high degree of confidence in the final elucidated structure, providing a solid foundation for further research into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13825844#threo-guaiacylglycerol-beta-o-4-dehydrodisinapyl-ether-structure-elucidation\]](https://www.benchchem.com/product/b13825844#threo-guaiacylglycerol-beta-o-4-dehydrodisinapyl-ether-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com